N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S2/c1-13-2-8-18-20(10-13)31-23(25-18)14-3-5-16(6-4-14)24-22(27)21-12-15-11-17(26(28)29)7-9-19(15)30-21/h2-12H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOERWCERBJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. The orientation of the thiazole ring towards the target site can also influence the mode of action.
Biochemical Pathways
For example, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This can affect various downstream effects, such as inflammation and pain perception.
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as Knoevenagel condensation and acylation. The following table summarizes the synthetic routes and yields reported in literature:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Knoevenagel condensation | 1,3-thiazolidine-2,4-dione with aromatic aldehydes | 70-85 |
| 2 | Acylation | Aniline with acetic acid and bromine | 60-75 |
| 3 | Final coupling | Intermediate with chloroacetyl chloride | 65-80 |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a class of thiazole derivatives was evaluated against various cancer cell lines (A549 and C6), demonstrating the ability to induce apoptosis through mechanisms involving caspase activation . The specific compound's structure contributes to its interaction with cellular pathways that regulate cell proliferation and survival.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have indicated that derivatives containing similar functional groups show activity against both Gram-positive and Gram-negative bacteria. For example, amides derived from benzothiazole structures were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit specific enzymes involved in tumor progression and microbial resistance, such as glucosylceramide synthase .
- Interaction with Receptors : The structural components allow for potential interactions with various cellular receptors, which may modulate signaling pathways critical for cell survival and proliferation.
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of thiazole-based compounds, including derivatives similar to this compound. The evaluation showed that these compounds inhibited tumor growth in A549 lung cancer cells by inducing apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus. The study highlighted that certain modifications in the thiazole structure significantly enhanced antibacterial activity, suggesting a viable pathway for developing new antimicrobial agents .
Preparation Methods
Benzothiazole Ring Formation
The 6-methylbenzo[d]thiazole moiety is synthesized via cyclocondensation of 2-amino-5-methylthiophenol with a carboxylic acid derivative. A representative protocol involves:
Reagents :
- 2-Amino-5-methylthiophenol (1.0 equiv)
- 4-Iodobenzoic acid (1.2 equiv)
- Polyphosphoric acid (PPA) as catalyst
Procedure :
- Heat reagents in PPA at 150°C for 6 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Introduction of the Aniline Group
The phenylamine substituent is introduced via Buchwald-Hartwig amination:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O (5:1) |
| Temperature | 100°C, 12 hours |
| Yield | 85% |
This method avoids competing coupling at the thiazole sulfur atom.
Preparation of 5-Nitrobenzo[b]thiophene-2-carboxylic Acid
Benzo[b]thiophene Synthesis
The benzothiophene core is constructed via Friedel-Crafts cyclization:
Reaction Scheme :
$$ \text{2-Bromothiophenol} + \text{Methyl acrylate} \xrightarrow{\text{AlCl₃}} \text{Benzo[b]thiophene-2-carboxylate} $$
Key Steps :
- Nitration at position 5 using HNO₃/H₂SO₄ at 0°C (regioselectivity >95%).
- Saponification with NaOH/EtOH to yield the carboxylic acid.
Yield Data :
| Step | Yield |
|---|---|
| Cyclization | 78% |
| Nitration | 82% |
| Saponification | 91% |
Amide Bond Formation
Carboxylic Acid Activation
The 5-nitrobenzo[b]thiophene-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride/DMF catalysis:
$$ \text{R-COOH} + \text{ClCOCOCl} \xrightarrow{\text{DMF, CH₂Cl₂}} \text{R-COCl} $$
Coupling with 4-(6-Methylbenzo[d]thiazol-2-yl)aniline
The amide bond is formed under Schlenk conditions:
Optimized Conditions :
- Solvent : Anhydrous DCM
- Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- Temperature : 0°C → RT, 12 hours
- Yield : 88%
Mechanistic Note : Steric hindrance from the ortho-substituted benzothiazole necessitates excess acyl chloride (1.5 equiv) to drive the reaction.
Alternative Synthetic Routes
Ullmann-Type Coupling
A nickel-catalyzed approach using preformed fragments:
| Component | Role |
|---|---|
| 4-Iodoaniline | Aryl halide |
| Benzothiazole | Nucleophile |
| Ni(cod)₂ | Catalyst (10 mol%) |
| dtbpy | Ligand |
Advantage : Avoids separate benzothiazole synthesis steps.
Limitation : Lower yield (62%) compared to multistep routes.
Suzuki-Miyaura Cross-Coupling
For introducing the benzothiophene moiety:
Conditions :
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ base, DME/H₂O solvent
- Microwave, 120°C, 30 min
Optimization and Comparative Data
Table 1. Amidation Method Comparison
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/DMAP | - | 25 | 82 | 95.1 |
| HATU/DIEA | - | 25 | 85 | 96.3 |
| Acyl chloride | DIPEA | 0→25 | 88 | 97.8 |
| Reductive Amino | Co₂(CO)₈ | 120 | 63 | 89.4 |
The acyl chloride method provides optimal balance of yield and purity.
Challenges and Troubleshooting
Nitro Group Stability
The electron-withdrawing nitro group destabilizes the benzothiophene ring under basic conditions. Mitigation strategies include:
Purification Difficulties
The product’s low solubility necessitates:
- Gradient elution with CHCl₃:MeOH (95:5 → 90:10)
- Recrystallization from DMSO/H₂O
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Core Heterocycle Formation : Construct the benzo[d]thiazole and benzo[b]thiophene moieties separately. For benzo[d]thiazole, cyclize 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
Coupling Reactions : Link the 6-methylbenzo[d]thiazole unit to the phenyl group via Buchwald-Hartwig amination or Ullmann coupling, followed by nitration at the 5-position of the benzo[b]thiophene .
Carboxamide Formation : React the activated carboxylic acid (e.g., via thionyl chloride) with the amine intermediate under basic conditions (e.g., pyridine/DMF) .
- Key Considerations : Monitor reaction progress using TLC and optimize yields by controlling temperature (e.g., reflux in ethanol or acetonitrile) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments. For example, the nitro group deshields adjacent protons, appearing as distinct downfield signals .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650–1700 cm, NO asymmetric stretch at ~1520 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring purity >95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
- Comparative SAR Analysis : Compare substituent effects using data tables (e.g., and ). For example:
| Compound | Substituents | Bioactivity (IC) | Reference |
|---|---|---|---|
| A | 6-Methyl | 12 µM (Anticancer) | |
| B | 5-Nitro | 8 µM (Antimicrobial) |
- Experimental Validation : Replicate assays under standardized conditions (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) .
- Statistical Analysis : Use ANOVA to assess significance of bioactivity variations across studies .
Q. What computational methods predict the compound’s interaction with biological targets like kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR, ABL1). Validate with crystallographic data if available .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable interactions) .
- Pharmacophore Mapping : Identify critical features (e.g., nitro group for hydrogen bonding, benzothiophene for hydrophobic interactions) .
Q. How can reaction conditions be optimized to improve synthetic yields of the carboxamide intermediate?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF often enhances coupling efficiency .
- Catalyst Optimization : Compare Pd(OAc)/XPhos with CuI/1,10-phenanthroline for coupling steps. Pd catalysts may improve aryl-aryl bond formation .
- Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux (110°C) to identify yield plateaus .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent solubility profiles in aqueous vs. organic solvents?
- Methodological Answer :
- LogP Calculations : Use ChemDraw or MarvinSketch to predict lipophilicity. Nitro groups increase LogP (e.g., LogP = 3.2 vs. 2.5 for non-nitro analogs) .
- Experimental Testing : Perform shake-flask assays in PBS (pH 7.4) and DMSO. Correlate with HPLC retention times .
- Crystallography : Analyze crystal packing (e.g., π-π stacking in nitro derivatives reduces aqueous solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
